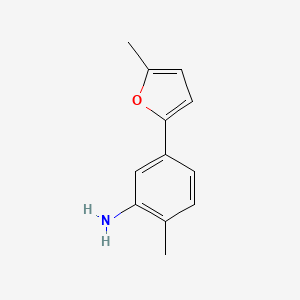

2-Methyl-5-(5-methylfuran-2-yl)aniline

Description

Properties

IUPAC Name |

2-methyl-5-(5-methylfuran-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-3-5-10(7-11(8)13)12-6-4-9(2)14-12/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJNDMKMESONOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248024-55-6 | |

| Record name | 2-methyl-5-(5-methylfuran-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki Cross-Coupling Approach

Overview:

The most common and efficient method involves a Suzuki coupling reaction between a suitably substituted halogenated aromatic compound and a boronic acid derivative of 5-methylfuran-2-yl. This approach allows precise control over substitution patterns and yields high purity products.

Aryl halide (e.g., 2-bromoaniline derivative) + 5-methylfuran-2-yl boronic acid → this compound

- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: A mixture of ethanol/water or toluene

- Temperature: 80–110°C

- Duration: 12–24 hours

- High selectivity and yield

- Compatibility with various functional groups

- Scalability for industrial synthesis

Direct Amination of 5-Methylfuran Derivatives

Overview:

Another route involves the direct amination of a 5-methylfurfural derivative, followed by reduction and functional group modifications to install the amino group at the ortho position.

5-Methylfurfural → (via reduction and nitration) → 5-Methylfuran-2-amine → (amination at ortho position) → this compound

- Reduction: Catalytic hydrogenation (Pd/C, H₂)

- Nitration: Mild nitrating agents (e.g., HNO₃/H₂SO₄)

- Amination: Using ammonia or amine reagents under controlled conditions

Notes:

This route is less common due to complexity but useful for specific modifications.

Multi-Step Synthesis via Intermediate Formation

Overview:

A multi-step synthesis involving initial formation of an intermediate (such as a methylated phenylamine derivative) followed by coupling with a methylfuran derivative.

- Nitration of aniline to form nitroaniline

- Methylation of the amino group or aromatic ring

- Reduction of nitro groups to amines

- Coupling with methylfuran derivatives

This approach is more labor-intensive but allows for tailored modifications.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Halogenated aniline + 5-methylfuran-2-yl boronic acid | Pd catalyst, base, heat | High yield, regioselectivity, scalable | Requires pre-functionalized halogenated intermediates |

| Direct Amination | 5-Methylfurfural, ammonia/amine | Hydrogenation, nitration, amination | Fewer steps, direct approach | Less selective, potential side reactions |

| Multi-step Synthesis | Aniline derivatives, methylation reagents | Various, depending on step | Structural flexibility | Laborious, lower overall yield |

Research Findings and Notes on Preparation

Catalytic Suzuki coupling is the most widely adopted method for synthesizing this compound due to its robustness and high selectivity. It allows for incorporation of the methylfuran moiety with minimal by-products, making it suitable for both laboratory and industrial scales.

Optimization of reaction conditions , such as choice of ligand, solvent, and temperature, significantly influences yield and purity. Use of phosphine ligands like triphenylphosphine or bidentate ligands enhances catalytic activity.

Alternative methods , such as direct amination, are under investigation for potential greener and more cost-effective synthesis, though they often require more complex purification steps.

Industrial production favors continuous flow processes combined with microwave-assisted synthesis to improve efficiency and reduce reaction times.

Environmental considerations emphasize the need for catalysts and reagents that are recyclable and environmentally benign, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(5-methylfuran-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

2-Methyl-5-(5-methylfuran-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-methylfuran-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Substituent Effects :

- Electron-donating groups (e.g., -OCH₃ in 4-methoxy-2-(5-methylfuran-2-yl)aniline) improve coupling reaction yields (79%) compared to azido derivatives (25% for 2-(2-azido-5-methoxyphenyl)-5-methylfuran) .

- Electron-withdrawing groups (e.g., -CF₃ in 2-Methyl-5-(trifluoromethyl)aniline) enhance stability and reactivity in electrophilic substitutions, making them valuable in drug synthesis .

- Sulfonyl groups (e.g., -SO₂Et in 5-(ethylsulfonyl)-2-methoxyaniline) introduce polarity, improving solubility in organic solvents like DMSO .

Synthetic Efficiency :

- Suzuki-Miyaura couplings for furan-containing analogs (74–79% yields) outperform multi-step syntheses (e.g., 59% over four steps for sulfonyl derivatives) .

- Fluorinated analogs (e.g., 5-Fluoro-2-methylaniline) are commercially available but lack detailed synthetic protocols in the literature .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Key Observations :

- Lipophilicity : Furan-containing compounds exhibit moderate lipophilicity, whereas trifluoromethyl and sulfonyl analogs are more polar, impacting membrane permeability in drug design.

- Thermal Stability : Trifluoromethoxy derivatives (e.g., 2-Methyl-5-(trifluoromethoxy)aniline) show high thermal stability, suitable for high-temperature reactions .

Biological Activity

2-Methyl-5-(5-methylfuran-2-yl)aniline is an organic compound that has garnered attention in recent years due to its potential biological activities. This compound, characterized by a unique structure featuring both an aniline moiety and a furan ring, exhibits various biological effects, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHN, with a molecular weight of approximately 185.24 g/mol. Its structure allows for significant interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, the compound's structure facilitates hydrogen bonding and π–π stacking interactions, enhancing its binding affinities towards various molecular targets.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell functions through enzyme inhibition.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways associated with cancer progression. The presence of the furan ring is believed to enhance these effects by facilitating interactions with cancer-related targets.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent.

- Anticancer Potential : In vitro experiments conducted on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM for certain cancer types, indicating promising anticancer activity.

Comparative Analysis

The biological activity of this compound can be compared with related compounds to better understand its unique properties:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, receptor modulation |

| 5-Methylfuran-2-carboxylic acid | Low | Moderate | Reactive oxygen species generation |

| Aniline derivatives | Variable | Low to moderate | General enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.